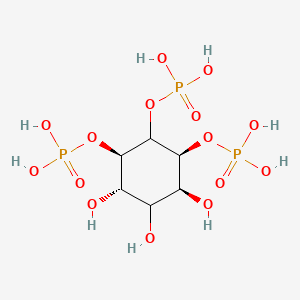
Inositol 3,4,5-trisphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Inositol 3,4,5-trisphosphate, also known as this compound, is a useful research compound. Its molecular formula is C6H15O15P3 and its molecular weight is 420.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Role in Calcium Signaling
Inositol 3,4,5-trisphosphate is primarily known for its function in calcium signaling pathways. It is produced from phosphatidylinositol 4,5-bisphosphate by the action of phospholipase C (PLC), leading to the release of calcium ions from the endoplasmic reticulum into the cytosol. This release is crucial for various cellular processes, including muscle contraction, neurotransmitter release, and cell proliferation .
Cancer
Research has indicated that this compound and its associated signaling pathways are implicated in cancer progression. For instance, altered expression of Inositol 1,4,5-trisphosphate receptors has been linked to breast cancer risk in certain populations . Moreover, Inositol phosphates can modulate tumor cell growth and survival by affecting calcium signaling and other related pathways .
Neurological Disorders
This compound signaling plays a critical role in neuronal function and plasticity. Dysregulation of this pathway has been associated with various neurological disorders such as Alzheimer's disease and schizophrenia. Studies suggest that modulating this compound levels could provide therapeutic avenues for these conditions by restoring normal calcium signaling dynamics .
Therapeutic Applications
The manipulation of this compound pathways presents potential therapeutic strategies for several diseases:
- Cancer Therapy : Targeting Inositol phosphate signaling could inhibit tumor growth and metastasis by disrupting calcium-mediated processes essential for cancer cell survival .
- Neuroprotection : Enhancing or mimicking this compound signaling may offer neuroprotective effects against neurodegeneration by stabilizing calcium homeostasis within neurons .
Case Study 1: Breast Cancer Risk Assessment
A study demonstrated that genetic variants of Inositol 1,4,5-trisphosphate receptor type 3 were associated with an increased risk of breast cancer among a Chinese population. This finding highlights the importance of Inositol phosphate signaling in cancer susceptibility and suggests that it could serve as a biomarker for risk assessment .
Case Study 2: Neurodegenerative Disease Mechanisms
Research on Alzheimer's disease models has shown that alterations in this compound signaling contribute to synaptic dysfunction and cognitive decline. Therapeutic interventions aimed at restoring normal Ins(3,4,5)P3 levels have shown promise in improving cognitive functions in preclinical studies .
Data Table: Summary of Applications of this compound
| Application Area | Description | Potential Impact |
|---|---|---|
| Calcium Signaling | Mediates release of calcium ions from the endoplasmic reticulum | Essential for muscle contraction and neurotransmission |
| Cancer Research | Altered receptor expression linked to breast cancer risk | Potential biomarker for cancer susceptibility |
| Neurological Disorders | Dysregulation linked to Alzheimer's disease and schizophrenia | Target for neuroprotective therapies |
| Therapeutic Strategies | Modulation of Ins(3,4,5)P3 levels for cancer therapy or neuroprotection | Restoration of normal cellular functions |
Propriétés
Formule moléculaire |
C6H15O15P3 |
|---|---|
Poids moléculaire |
420.1 g/mol |
Nom IUPAC |
[(1S,2S,4S,5R)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H15O15P3/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1?,2-,3-,4-,5+,6?/m0/s1 |
Clé InChI |
GKDKOMAJZATYAY-GFWFORPUSA-N |
SMILES isomérique |
[C@H]1([C@H](C([C@H]([C@H](C1O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O |
SMILES canonique |
C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |
Synonymes |
inositol 3,4,5-triphosphate inositol 3,4,5-trisphosphate Ins(3,4,5)P3 myo-D-inositol 3,4,5-trisphophate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















